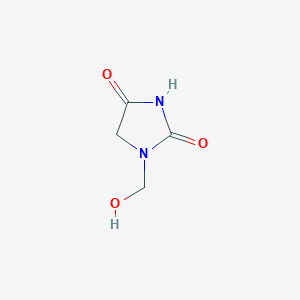

1-(Hydroxymethyl)imidazolidine-2,4-dione

Description

Properties

CAS No. |

27774-46-5 |

|---|---|

Molecular Formula |

C4H6N2O3 |

Molecular Weight |

130.10 g/mol |

IUPAC Name |

1-(hydroxymethyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C4H6N2O3/c7-2-6-1-3(8)5-4(6)9/h7H,1-2H2,(H,5,8,9) |

InChI Key |

DZNJSBHVDXLTIK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(=O)N1CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural diversity of imidazolidine-2,4-dione derivatives arises from substitutions at positions 1, 3, 5, or via functional group additions. Below is a comparative analysis of key analogs:

Structural and Functional Group Comparisons

Preparation Methods

Reaction Mechanism and Optimization

In the Biltz synthesis, benzil (1,2-diketone) reacts with urea under strongly basic conditions (e.g., NaOH in ethanol), initiating a benzoin rearrangement to form glycoluril intermediates. Subsequent cyclization and dehydration yield the imidazolidine-2,4-dione core. For example, Hatem and Mohamned (2022) demonstrated that substituted benzils (e.g., 4-methylbenzil, 4-bromobenzil) condense with urea to produce 1,5-diarylhydantoins in yields exceeding 70%.

Key parameters include:

Table 1: Analytical Data for Biltz-Derived Imidazolidine-2,4-dione Derivatives

| Compound | Formula | C (%) Calc/Found | H (%) Calc/Found | N (%) Calc/Found |

|---|---|---|---|---|

| 4,4-Dimethyl-bisphenyl | C₁₇H₁₆N₂O₂ | 72.8/72.71 | 5.8/5.75 | 10/9.83 |

| 4-Methyl-phenyl-4-phenyl | C₁₆H₁₄N₂O₂ | 72.2/72.12 | 5.3/5.22 | 10.5/10.44 |

| 4,4-Dibromo-bisphenyl | C₁₃H₈Br₂N₂O₂ | 42.4/42.35 | 2.2/2.18 | 7.6/7.53 |

¹H NMR data further confirmed substituent integration, with aromatic protons resonating at δ 7.05–7.85 ppm and N–H signals at δ 11.3–18.5 ppm.

Alkylation-Hydrolysis Strategy for Hydroxymethyl Functionalization

A patent by EP0560581A2 outlines a two-step process to introduce hydroxymethyl groups at the C3 position of imidazolidine-2,4-dione, adaptable for 1-substituted analogs.

Step 1: Alkylation of Imidazolidine-2,4-dione

The imidazolidine-2,4-dione core undergoes alkylation with propargyl bromide or analogous electrophiles in the presence of a phase-transfer catalyst (PTC). For example:

-

Substrate : 1-R-imidazolidine-2,4-dione (R = alkyl, aralkyl).

-

Alkylating Agent : Propargyl bromide (1–5 eq).

-

Base : KOH or NaOH (1–2 eq).

-

Solvent : Tetrahydrofuran (THF) or methylene chloride.

-

Catalyst : Tetra-n-butylammonium bromide (0.001–0.2 eq).

This step yields 1-propargyl-3-(alkoxymethyl)imidazolidine-2,4-dione derivatives, which are isolated via extraction (ethyl acetate/water) and solvent evaporation.

Step 2: Acidic Hydrolysis to Hydroxymethyl Derivatives

The alkoxymethyl group is hydrolyzed under acidic conditions:

Table 2: Reaction Conditions for Hydroxymethyl Derivative Synthesis

| Parameter | Optimal Range |

|---|---|

| Alkylation Temp | -10°C to 50°C |

| Hydrolysis Acid | 6 M HCl |

| Hydrolysis Time | 2 hours (80°C) |

| Phase-Transfer Agent | PEG-400 or Crown Ethers |

Mechanistic Insights and Substituent Effects

Benzylic Rearrangement in Biltz Synthesis

The Biltz mechanism proceeds via a nucleophilic attack by urea on benzil, forming a tetrahedral intermediate. Base-induced deprotonation triggers a benzylic rearrangement, culminating in cyclization to the hydantoin. Electron-donating groups (e.g., -CH₃, -OCH₃) at benzil’s para position enhance reaction rates by stabilizing transition states through resonance.

Steric and Electronic Effects in Alkylation

Bulky substituents at the imidazolidine N1 position hinder alkylation efficiency. For instance, aralkyl groups (e.g., benzyl) reduce yields by 15–20% compared to linear alkyl chains (e.g., methyl). Conversely, electron-withdrawing groups (e.g., -NO₂) on the aryl ring accelerate hydrolysis by polarizing the alkoxymethyl group.

Analytical and Spectroscopic Validation

Elemental Analysis and NMR Spectroscopy

Elemental composition (Table 1) and ¹H NMR data are critical for verifying product purity. For hydroxymethyl derivatives, the -CH₂OH proton resonates as a triplet at δ 3.8–4.2 ppm (J = 5–6 Hz), while the hydroxyl proton appears as a broad singlet at δ 2.5–3.5 ppm.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(hydroxymethyl)imidazolidine-2,4-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydantoin derivatives can be functionalized using hydroxymethylating agents like formaldehyde under basic conditions (pH 8–10) at 60–80°C . Solvent choice (e.g., DMF or THF) and catalyst presence (e.g., triethylamine) critically affect reaction efficiency. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is recommended to achieve >95% purity. Yield optimization requires monitoring reaction kinetics using HPLC or TLC .

Q. How can the structural integrity of 1-(hydroxymethyl)imidazolidine-2,4-dione be validated experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify proton environments and carbon frameworks. For instance, the hydroxymethyl group (-CHOH) shows characteristic signals at δ 3.5–4.0 ppm (H) and δ 60–65 ppm (C) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., C=O bonds ~1.22 Å, imidazolidine ring puckering) to confirm stereochemistry .

- IR spectroscopy : Detect functional groups (e.g., N-H stretch at ~3200 cm, C=O at ~1700 cm) .

Q. What are the key reactivity trends of the hydroxymethyl group in this compound under acidic or basic conditions?

- Methodological Answer : The hydroxymethyl group exhibits pH-dependent reactivity:

- Acidic conditions : Prone to dehydration, forming a conjugated imidazolidine-2,4-dione with a vinylogous structure. Monitor via H NMR for loss of -CHOH signals .

- Basic conditions : Susceptible to nucleophilic substitution (e.g., with amines or thiols). Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates .

Advanced Research Questions

Q. How can computational modeling predict the tautomeric equilibria of 1-(hydroxymethyl)imidazolidine-2,4-dione in solution?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate energy differences between tautomers (e.g., keto-enol forms). Solvent effects (e.g., water) are modeled using the polarizable continuum model (PCM). Validate predictions with H NMR in deuterated solvents (e.g., DO vs. DMSO-d) to observe proton exchange rates .

Q. What strategies resolve contradictory data in bioactivity assays involving this compound?

- Methodological Answer : Contradictions may arise from assay-specific variables:

- Cell permeability : Use logP calculations (e.g., via HPLC retention times) to correlate hydrophilicity with activity in cell-based vs. cell-free assays .

- Metabolic stability : Incubate the compound with liver microsomes and analyze degradation via LC-MS to identify active vs. inactive metabolites .

- Statistical rigor : Apply factorial design (e.g., 2 designs) to isolate confounding factors like pH or temperature .

Q. How does modifying the hydroxymethyl group’s substituents impact the compound’s pharmacological profile?

- Methodological Answer : Systematic SAR studies involve:

- Synthetic diversification : Replace -CHOH with -CHNH or -CHSH via reductive amination or thiol-ene reactions .

- In vitro testing : Assess binding affinity (e.g., SPR for target proteins) and selectivity (e.g., kinase panel screens).

- Molecular docking : Use AutoDock Vina to predict binding poses relative to the parent compound, focusing on hydrogen-bonding interactions with the imidazolidine core .

Q. What advanced techniques characterize the compound’s solid-state polymorphism?

- Methodological Answer : Polymorph screening involves:

- DSC/TGA : Identify thermal transitions (e.g., melting points, decomposition) across crystal forms .

- PXRD : Compare diffraction patterns (e.g., 2θ = 10–30°) to reference data.

- Dynamic vapor sorption (DVS) : Assess hygroscopicity, which affects stability in formulation .

Data Contradiction & Validation

Q. How to address discrepancies between computational predictions and experimental solubility data?

- Methodological Answer :

- Solvent parameters : Recalculate Hansen solubility parameters (δ, δ, δ) for the compound and solvents (e.g., water, ethanol) using COSMO-RS.

- Experimental validation : Perform shake-flask assays at 25°C, quantifying solubility via UV-Vis spectrophotometry (λ ~250 nm) .

- Error analysis : Cross-check force fields (e.g., OPLS vs. GAFF) in molecular dynamics simulations to refine solvation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.